molecular formula C7H6N4O2 B1489268 6-Aminopyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 1538355-26-8

6-Aminopyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No. B1489268
CAS RN: 1538355-26-8
M. Wt: 178.15 g/mol
InChI Key: MFASNWULHXRTKU-UHFFFAOYSA-N
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Description

“6-Aminopyrazolo[1,5-a]pyrimidine-2-carboxylic acid” is a compound that has been studied for its potential as an Aurora kinase inhibitor . Aurora kinases play a key role in mitosis and are overexpressed in multiple human tumor types .


Synthesis Analysis

The compound can be prepared by the reaction of 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid methyl ester with 3,5-difluorobenzoyl chloride in the presence of N,N-diisopropylethylamine .

Scientific Research Applications

Aurora Kinase Inhibition

6-Aminopyrazolo[1,5-a]pyrimidine-2-carboxylic acid: derivatives have been studied for their potential as Aurora kinase inhibitors . Aurora kinases are essential for cell division and are often overexpressed in cancer cells. Inhibitors targeting these kinases can disrupt the cell cycle in cancer cells, leading to apoptosis. Derivatives of this compound have shown inhibitory activities against Aurora kinases, with some exhibiting low micromolar to nanomolar activity, particularly against Aurora A kinase .

Anti-inflammatory Applications

Pyrimidine derivatives, including those related to 6-Aminopyrazolo[1,5-a]pyrimidine-2-carboxylic acid , have displayed a range of pharmacological effects, such as anti-inflammatory properties . These effects are attributed to their inhibitory response against the expression and activities of vital inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α .

Antibacterial Activity

Research has shown that certain pyrazolo[3,4-d]pyrimidine derivatives exhibit significant antibacterial activity against both Gram-negative and Gram-positive bacteria . This suggests that 6-Aminopyrazolo[1,5-a]pyrimidine-2-carboxylic acid could be a precursor in synthesizing compounds with potential antibacterial properties.

CK2 Inhibition

Derivatives of 6-Aminopyrazolo[1,5-a]pyrimidine-2-carboxylic acid have been explored as novel potent CK2 inhibitors . CK2 is a protein kinase involved in various cellular processes, including cell growth and survival, and is implicated in cancer. Inhibiting CK2 activity can therefore be a strategy for cancer therapy.

Synthesis of Novel Pharmacophores

The pyrimidine scaffold is considered a privilege structure in medicinal chemistry6-Aminopyrazolo[1,5-a]pyrimidine-2-carboxylic acid can serve as a key intermediate in the synthesis of novel pharmacophores with therapeutic potential . These pharmacophores can be designed to interact with various biological targets, leading to the development of new drugs.

Mechanism of Action

Target of Action

The primary targets of 6-Aminopyrazolo[1,5-a]pyrimidine-2-carboxylic acid are the Aurora kinases, particularly Aurora A and Aurora B . These kinases play a key role in mitosis and are overexpressed in multiple human tumor types .

Mode of Action

6-Aminopyrazolo[1,5-a]pyrimidine-2-carboxylic acid interacts with Aurora kinases, inhibiting their activity. Some compounds in this series have exhibited low micromolar to nanomolar activity with respect to the inhibition of Aurora A kinase . The overexpression of Aurora A causes aberrant phosphorylation of normal cell cycle targets and cytoplasmic targets, leading to chromosomal instability, oncogenic transformation, tumor progression, and development of chemoresistance . Similarly, the overexpression of Aurora B increases the phosphorylation of histone H3, forming more aggressive tumors .

Biochemical Pathways

The Aurora kinases (A, B, and C) are regulatory proteins and play key roles in the mitotic events of cell division . The inhibition of these kinases by 6-Aminopyrazolo[1,5-a]pyrimidine-2-carboxylic acid affects these pathways, leading to a decrease in tumor progression and development of chemoresistance .

Pharmacokinetics

It is known that the compound’s inhibitory activities against aurora kinases are in the low micromolar to nanomolar range , suggesting a high degree of bioavailability.

Result of Action

The result of the action of 6-Aminopyrazolo[1,5-a]pyrimidine-2-carboxylic acid is the inhibition of Aurora kinases, leading to a decrease in tumor progression and development of chemoresistance . This makes it a potential therapeutic agent for the treatment of various types of cancer.

Action Environment

The action of 6-Aminopyrazolo[1,5-a]pyrimidine-2-carboxylic acid can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and efficacy . Additionally, the presence of other compounds or medications can potentially interact with 6-Aminopyrazolo[1,5-a]pyrimidine-2-carboxylic acid, altering its effectiveness.

Future Directions

The future directions for research on “6-Aminopyrazolo[1,5-a]pyrimidine-2-carboxylic acid” could involve further exploration of its potential as an Aurora kinase inhibitor . Additionally, the development of novel pyrimidines with higher selectivity as anticancer agents is a promising area of research .

properties

IUPAC Name

6-aminopyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c8-4-2-9-6-1-5(7(12)13)10-11(6)3-4/h1-3H,8H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFASNWULHXRTKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N=CC(=CN2N=C1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Aminopyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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